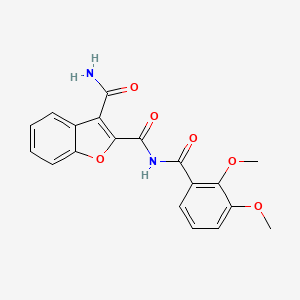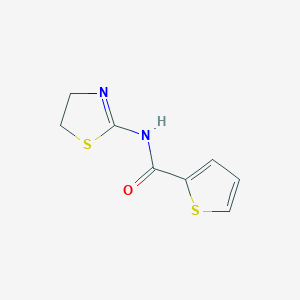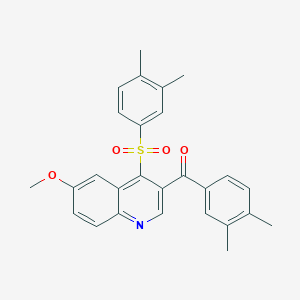![molecular formula C17H18FN3O3 B2719504 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034551-31-8](/img/structure/B2719504.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound characterized by its intricate molecular structure, which features a fluoro group, an oxazepine ring, and a pyrrole carboxamide moiety. The combination of these elements confers unique chemical properties, making it an intriguing subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves a multi-step synthetic process:
Formation of Oxazepine Core: : Starting with an appropriate substituted benzene derivative, the oxazepine ring is formed through a series of cyclization reactions.
Introduction of Fluoro Group:
Attachment of Pyrrole Carboxamide: : The final step involves coupling the oxazepine intermediate with a pyrrole derivative under amide bond-forming conditions, employing agents like carbodiimides.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale synthesis often utilizes continuous flow chemistry to enhance efficiency, reproducibility, and safety. This approach minimizes reaction times and allows for precise control over reaction parameters.
Analyse Des Réactions Chimiques
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical transformations:
Oxidation: : It can be oxidized using agents such as potassium permanganate, resulting in the formation of benzoic acid derivatives.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can yield dihydro compounds.
Substitution: : The fluoro group can undergo nucleophilic substitution, where a nucleophile displaces the fluoro substituent, leading to diverse derivatives.
Applications De Recherche Scientifique
This compound has found applications in numerous research domains:
Chemistry: : It is used in the synthesis of novel heterocyclic compounds and as a building block for more complex molecules.
Biology: : Researchers explore its potential as a ligand for studying receptor-ligand interactions.
Medicine: : The compound shows promise as a precursor in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: : Its derivatives may be employed in the design of advanced materials with tailored properties.
Mécanisme D'action
The biological activity of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: : The compound can influence signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar structures, such as N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide, the presence of the fluoro group in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide imparts distinct electronic and steric effects. This results in:
Enhanced Stability: : The fluoro group can stabilize the compound by reducing its reactivity.
Altered Biological Activity: : Fluorine substitution can modulate the compound's binding affinity to biological targets, often enhancing its efficacy.
List of Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
This compound stands out due to its unique combination of chemical, physical, and biological properties, making it a valuable subject of ongoing research.
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVSFNSZTZPOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2719428.png)


![N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719431.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2719432.png)
![5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2719433.png)
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2719439.png)


